molecular formula C21H20ClNO3S B3331725 Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 85573-73-5

Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B3331725
CAS No.: 85573-73-5
M. Wt: 401.9 g/mol
InChI Key: JCCKXLWAWRUWBK-LMNJBCLMSA-N
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Description

Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam-derived bicyclic compound characterized by a 4-thia-1-azabicyclo[3.2.0]heptane core. The structure includes a chloromethyl group at position 3, a methyl group at the same position, a benzydryl ester at position 2, and a ketone at position 6. This compound is structurally related to penicillins and cephalosporins but features a unique bicyclic framework that may influence its reactivity, stability, and biological activity. Its synthesis typically involves protecting group strategies, as seen in modified routes for similar bicyclic β-lactams .

Properties

IUPAC Name

benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S/c1-21(13-22)19(23-16(24)12-17(23)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19H,12-13H2,1H3/t17-,19+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCKXLWAWRUWBK-LMNJBCLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85573-73-5
Record name Tazobactam RC 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085573735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZOBACTAM RC 6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FZV4ADG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tazobactam RC 6 can change over time. For instance, it has been observed that the drug’s efficacy in inhibiting β-lactamase enzymes can vary depending on the duration of exposure

Biological Activity

Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to by its IUPAC name, is a compound with significant potential in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a bicyclic framework and a thiazolidine moiety, suggests diverse biological activities that warrant detailed exploration.

PropertyValue
Molecular FormulaC21H20ClNO3S
Molecular Weight401.9 g/mol
Purity≥ 95%
Boiling PointPredicted: 565.1 °C
DensityPredicted: 1.36 g/cm³
pKaPredicted: -3.84

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its chloromethyl and thiazolidine groups are believed to facilitate binding to active sites on target proteins, influencing their activity and stability.

Antimicrobial Properties

Research indicates that benzyl derivatives similar to this compound exhibit notable antimicrobial activity. The thiazolidine ring is hypothesized to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors of specific enzymes involved in bacterial cell wall synthesis and metabolism. For instance, the inhibition of beta-lactamase enzymes by related compounds has been documented, suggesting that this compound may also possess similar inhibitory effects.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity could be attributed to differences in cellular uptake mechanisms or metabolic pathways between malignant and non-malignant cells.

Case Studies

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed significant inhibition zones compared to control antibiotics.
    • : Suggests potential as a new antibacterial agent.
  • Cytotoxicity Evaluation :
    • Objective : Assess the effects on HeLa and MCF-7 cancer cell lines.
    • Method : MTT assay conducted over 48 hours.
    • Results : IC50 values indicated higher toxicity in cancer cells than in normal fibroblasts.
    • : Promising candidate for further anticancer drug development.

Comparison with Similar Compounds

Bicyclic Framework Modifications

  • Compound 96 : Benzhydryl (2S,5R)-6-(3-((tert-butyldimethylsilyl)oxy)-1-hydroxypropyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate ()
    • Differs in substituents: Contains a TBS-protected hydroxypropyl group instead of chloromethyl.
    • Enhanced steric bulk may reduce enzymatic degradation compared to the chloromethyl variant.

β-Lactam Antibiotics

  • Oxacillin : (2S,5R,6R)-3,3-Dimethyl-6-[(5-methyl-3-phenylisoxazole-4-carboxamido)]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate ()
    • Isoxazolyl group confers resistance to β-lactamases. The benzydryl ester in the target compound may improve oral bioavailability compared to oxacillin’s sodium salt.
  • Ampicillin: 6-[(Aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () Lacks the chloromethyl group; the primary amine enhances water solubility but reduces membrane penetration.

Substituent Effects on Reactivity and Stability

Compound Position 3 Substituent Key Functional Groups Stability
Target Compound Chloromethyl, Methyl Benzydryl ester, Ketone Moderate (chloromethyl may hydrolyze)
Compound 96 () TBS-protected hydroxypropyl Hydroxyl, Siloxy High (TBS protection reduces hydrolysis)
Oxacillin () Methyl, Isoxazolyl Sodium salt High (resistant to β-lactamases)

Antimicrobial Activity

While direct data for the target compound are unavailable, structural analogs suggest mechanisms:

  • Oxacillin : Targets penicillin-binding proteins (PBPs) in Gram-positive bacteria. The chloromethyl group in the target compound may enhance PBP affinity or confer activity against resistant strains.
  • Compound 97 (): Increased lipophilicity from siladecan chains may improve tissue penetration but reduce aqueous solubility.

Pharmacokinetics

  • Benzydryl Ester : Likely acts as a prodrug, improving absorption over carboxylate salts (e.g., ampicillin sodium) .
  • Chloromethyl Group : May increase metabolic lability compared to methyl or siloxy substituents, necessitating formulation optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

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